(E)-6,7-Dihydrobenzofuran-4(5H)-one oxime
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Overview
Description
(E)-6,7-Dihydrobenzofuran-4(5H)-one oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom. This particular compound features a benzofuran ring system, which is a fused ring structure consisting of a benzene ring and a furan ring. The “E” designation indicates the specific geometric configuration of the oxime group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,7-Dihydrobenzofuran-4(5H)-one oxime typically involves the reaction of 6,7-dihydrobenzofuran-4(5H)-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the addition of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(E)-6,7-Dihydrobenzofuran-4(5H)-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the oxime group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
(E)-6,7-Dihydrobenzofuran-4(5H)-one oxime has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-6,7-Dihydrobenzofuran-4(5H)-one oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydrobenzofuran-4(5H)-one: The parent compound without the oxime group.
Benzofuran oximes: Other oxime derivatives of benzofuran.
Furan oximes: Oxime derivatives of furan.
Uniqueness
(E)-6,7-Dihydrobenzofuran-4(5H)-one oxime is unique due to its specific geometric configuration and the presence of both the benzofuran ring system and the oxime group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-1-benzofuran-4-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJSELFTFQSTNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(=NO)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343751 |
Source
|
Record name | N-(6,7-Dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61190-46-3 |
Source
|
Record name | N-(6,7-Dihydro-1-benzofuran-4(5H)-ylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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